2-(6-Chloropyridin-2-yloxy)ethanamine
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Overview
Description
2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine is an organic compound that features a chlorinated pyridine ring linked to an ethanamine group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine typically involves the reaction of 6-chloropyridine-2-ol with ethylene oxide in the presence of a base to form the ether linkage. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation reactions: It can react with aldehydes and ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution reactions: Products include various substituted pyridines.
Oxidation: Products include pyridine N-oxides.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(3-chloropyridin-2-yl)oxy]ethan-1-amine: Similar structure but with the chlorine atom at a different position on the pyridine ring.
2-amino-6-chloropyridine: Lacks the ethanamine group but shares the chlorinated pyridine core.
6-chloro-2-pyridinamine: Similar core structure but different functional groups.
Uniqueness
2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine is unique due to its specific ether linkage and the position of the chlorine atom on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H9ClN2O |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-(6-chloropyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C7H9ClN2O/c8-6-2-1-3-7(10-6)11-5-4-9/h1-3H,4-5,9H2 |
InChI Key |
PJPZUGZYLHGLEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OCCN |
Origin of Product |
United States |
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